Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused bicyclic core structure with a methyl ester group at position 6, an ethyl substituent at position 5, and a 3-fluorophenyl moiety at position 5. Its structural features, such as the electron-withdrawing fluorine atom on the phenyl ring and the ester group, influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(16)7-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUINFIXRLPQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting 3-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions.
Introduction of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable aldehyde, such as 3-fluorobenzaldehyde, in the presence of a base like sodium ethoxide to form the triazolopyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the triazolo-pyrimidine scaffold significantly alter molecular weight, polarity, and solubility. Key analogues include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on similar compounds.
- Electron-Withdrawing vs.
- Ester Groups : Methyl esters (target compound) generally reduce molecular weight and increase volatility compared to ethyl esters (e.g., ), which may influence bioavailability.
Biological Activity
Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
- Molecular Formula : C₁₆H₁₈FN₄O₂
- Molecular Weight : 348.35 g/mol
- CAS Number : 909574-20-5
Synthesis
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. The specific synthetic pathway for this compound has been optimized to enhance yield and purity. Common methods involve the use of various reagents and solvents under controlled conditions to achieve the desired structure.
Biological Activity Overview
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The following sections summarize key findings from research studies.
Anticancer Activity
-
Cell Line Studies :
- The compound was tested against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- Results indicated that it exhibited significant antiproliferative activity with IC₅₀ values comparable to or better than established chemotherapeutic agents like 5-Fluorouracil (5-FU) .
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of the ERK signaling pathway. It was observed that treatment led to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, indicating a disruption in cell survival signaling pathways .
- Additionally, it caused G2/M phase arrest in the cell cycle, further contributing to its antiproliferative effects .
- Case Studies :
Comparative Table of Antiproliferative Activities
| Compound | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 5-ethyl-7-(3-fluorophenyl)-... | MGC-803 | 9.47 | ERK pathway inhibition |
| Methyl 5-ethyl-7-(3-fluorophenyl)-... | HCT-116 | 9.58 | ERK pathway inhibition |
| Methyl 5-ethyl-7-(3-fluorophenyl)-... | MCF-7 | 13.1 | ERK pathway inhibition |
| 5-Fluorouracil | MCF-7 | ~15 | Antimetabolite |
Q & A
Basic: What are the standard synthetic routes for this triazolo-pyrimidine derivative?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from hydrazonoyl chlorides and β-keto esters. For example, a one-pot three-component reaction combining 3-amino-1,2,4-triazole derivatives, fluorinated aromatic aldehydes (e.g., 3-fluorobenzaldehyde), and methyl acetoacetate under acidic or catalytic conditions (e.g., HCl or APTS) is common. Key steps include cyclocondensation to form the triazolo-pyrimidine core and esterification to introduce the carboxylate group. Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield and regioselectivity .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions (e.g., ethyl, fluorophenyl groups) and confirm dihydro-pyrimidine ring conformation.
- Infrared (IR) Spectroscopy: Detects functional groups like ester carbonyl (C=O stretch at ~1700 cm) and triazole ring vibrations.
- X-ray Crystallography: Resolves crystal packing and molecular geometry, confirming non-planar dihydropyrimidine rings and fluorophenyl substituent orientation (e.g., dihedral angles ~80–90°) .
Basic: What biological activities are associated with this compound?
Methodological Answer:
Triazolo-pyrimidines exhibit diverse activities:
- Anticancer: Inhibition of kinases (e.g., CDK2) via fluorophenyl-mediated hydrophobic interactions.
- Antimicrobial: Disruption of bacterial membrane proteins.
- Neuroprotective: Modulation of neuroinflammatory pathways (e.g., COX-2 inhibition).
Initial screening involves in vitro assays (e.g., MTT for cytotoxicity, enzymatic inhibition studies) followed by molecular docking to predict target binding .
Advanced: How can researchers address regioselectivity challenges during synthesis?
Methodological Answer:
Regioselectivity in triazolo-pyrimidine formation is influenced by:
- Solvent Polarity: Polar aprotic solvents (DMF) favor cyclization at the N1 position over N2.
- Catalysts: Acidic conditions (HCl) or ionic liquids promote specific tautomeric forms.
- Substituent Effects: Electron-withdrawing groups (e.g., 3-fluorophenyl) direct ring closure via electronic effects.
Validate outcomes using H NMR coupling constants and X-ray crystallography to confirm ring substitution patterns .
Advanced: How do structural modifications (e.g., fluorophenyl vs. bromophenyl) influence biological activity?
Methodological Answer:
- Fluorophenyl Groups: Enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration for neuroactive compounds.
- Bromophenyl Groups: Increase steric bulk, altering binding pocket interactions (e.g., reduced CDK2 affinity but higher antimicrobial potency).
Comparative studies using isosteric analogs and molecular dynamics simulations (e.g., RMSD analysis) quantify substituent effects on target binding .
Advanced: What strategies optimize synthetic yield and purity while minimizing environmental impact?
Methodological Answer:
- Green Solvents: Replace ethanol/benzene with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
- Catalytic Additives: Use TMDP (tetramethylenediphosphine) to reduce reaction time and byproducts.
- Flow Chemistry: Continuous flow reactors enhance heat/mass transfer, improving scalability and reducing waste (e.g., 20% yield increase vs. batch methods) .
Advanced: How to resolve contradictory data in biological assays (e.g., varying IC50 values across studies)?
Methodological Answer:
- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time.
- Metabolic Stability Tests: Use liver microsomes to assess compound degradation under assay conditions.
- Structural Confirmation: Re-analyze batch purity via HPLC-MS to rule out degradation products. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Advanced: What computational tools predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding poses to targets like CDK2, using fluorophenyl groups for hydrophobic pocket interactions.
- QM/MM Simulations: Evaluate electronic effects of fluorine substituents on binding energy.
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors from triazole rings) for activity against specific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
